UR-144 N(4-hydroxypentyl)

Description

Contextualization as a Phase I Metabolite of UR-144

UR-144 N(4-hydroxypentyl) is an expected Phase I metabolite of UR-144. caymanchem.comnetascientific.comglpbio.com Phase I metabolism generally involves the introduction or unmasking of a functional group, and in this case, a hydroxyl group is added to the N-pentyl chain of the parent compound, UR-144. This biotransformation is a common metabolic pathway for many synthetic cannabinoids. nih.gov Studies involving human liver microsomes have been instrumental in identifying the metabolic pathways of UR-144, revealing that monohydroxylated metabolites are among the most abundant forms found both in vitro and in vivo. nih.govecddrepository.org Specifically, hydroxylation on the pentyl side chain is a key metabolic step. nih.gov The formation of UR-144 N(4-hydroxypentyl) is a direct result of this metabolic process.

Significance in Preclinical and Forensic Analytical Chemistry

The detection and quantification of UR-144 N(4-hydroxypentyl) are of considerable importance in forensic and analytical chemistry. Since parent synthetic cannabinoids are often extensively metabolized and may not be detectable in biological samples for extended periods, their metabolites serve as crucial biomarkers for confirming consumption. nih.gov UR-144 N(4-hydroxypentyl) can potentially be detected in biological matrices such as urine and serum. caymanchem.comnetascientific.comglpbio.com

Various analytical techniques have been developed for the identification of UR-144 and its metabolites. These include:

Gas Chromatography-Mass Spectrometry (GC-MS) ark-tdm.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) mdpi.comnih.gov

These methods are essential for forensic laboratories to keep pace with the ever-changing landscape of new psychoactive substances. mdpi.com For instance, a study focusing on the analysis of UR-144 in urine found that while the parent compound was not detected, five of its metabolites were identified, underscoring the necessity of targeting metabolites in toxicological screenings. nih.gov Another study developed a method for the simultaneous determination of five urinary metabolites of UR-144 and XLR-11 by LC-MS/MS, with UR-144 N(4-hydroxypentyl) being one of the targeted analytes. researchgate.net In a study of 50 urine samples from suspected drug users, UR-144 N(4-hydroxypentyl) was detected in 26 of the samples. researchgate.net

Deuterated internal standards, such as UR-144 N-(4-hydroxypentyl) metabolite-d5, are utilized for the accurate quantification of UR-144 N(4-hydroxypentyl) by GC- or LC-MS. caymanchem.com Immunoassays are also available for the qualitative screening of UR-144 and its metabolites in human urine. ark-tdm.com

Overview of Current Research Trajectories

Current research on UR-144 N(4-hydroxypentyl) is largely driven by the need for reliable analytical methods for its detection in forensic and clinical settings. The rapid emergence of new synthetic cannabinoids necessitates the continuous development and validation of analytical techniques to identify their metabolites. nih.gov

A significant area of investigation is the in-depth characterization of the metabolic pathways of UR-144 and related compounds. Understanding which metabolites are most abundant and have the longest detection windows is crucial for improving the reliability of drug testing. nih.govnih.gov Research has shown that for UR-144, monohydroxylated metabolites are key targets for screening. nih.gov

Future research will likely continue to focus on:

The development of more sensitive and specific analytical methods for the detection of UR-144 N(4-hydroxypentyl) and other metabolites in various biological matrices, including oral fluid. nih.govoup.com

Comparative studies of the metabolism of UR-144 in different in vitro and in vivo models to better predict human metabolism. frontiersin.org

Further investigation into the pharmacological and toxicological properties of UR-144 metabolites to better understand their contribution to the effects observed after consumption of the parent compound. caymanchem.comnetascientific.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

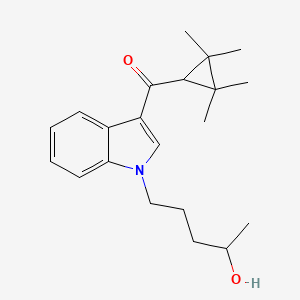

[1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFHYHZNLCEAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043116 | |

| Record name | UR-144 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537889-04-5 | |

| Record name | UR-144 N(4-hydroxypentyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UR-144 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UR-144 N(4-HYDROXYPENTYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOM2IB42C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization for Research Applications

Methodologies for Analytical Reference Standard Preparation of UR-144 N(4-hydroxypentyl)

The preparation of an analytical reference standard for UR-144 N-(4-hydroxypentyl) is crucial for its unambiguous identification in toxicological screenings. While specific synthetic procedures for this exact metabolite are not extensively detailed in peer-reviewed literature, the synthesis can be logically inferred from established methods for related N-alkylated indole (B1671886) compounds. The synthesis of the parent compound, UR-144, is achieved through the N-alkylation of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone with 1-bromopentane. ecddrepository.org

Following this established chemical pathway, the synthesis of UR-144 N-(4-hydroxypentyl) would similarly involve the N-alkylation of the same tetramethylcyclopropyl indole core. However, the alkylating agent would be a 5-carbon chain containing a hydroxyl group at the 4-position, such as 5-bromo-2-pentanol or a similarly activated derivative. In such a reaction, it may be necessary to use a protecting group for the hydroxyl moiety to prevent unwanted side reactions during the alkylation step. The protecting group would then be removed in a subsequent step to yield the final hydroxylated product. The resulting compound is a crystalline solid intended for research and forensic applications. caymanchem.comcaymanchem.com It is recognized as an expected phase I metabolite of UR-144, based on the metabolic pathways of similar synthetic cannabinoids. caymanchem.comcaymanchem.com

Table 1: Chemical and Physical Properties of UR-144 N-(4-hydroxypentyl) Metabolite This interactive table summarizes key properties of the analytical standard.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1537889-04-5 | caymanchem.comcaymanchem.com |

| Molecular Formula | C₂₁H₂₉NO₂ | caymanchem.comcaymanchem.com |

| Formula Weight | 327.5 g/mol | caymanchem.comcaymanchem.com |

| Appearance | Crystalline Solid | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| UV λmax | 217, 247, 304 nm | caymanchem.com |

| Solubility (in DMF, DMSO, Ethanol) | ≥30 mg/mL | caymanchem.com |

Deuterated Analogs and Internal Standard Synthesis

Quantitative analysis of xenobiotics in biological fluids by mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of internal standards to ensure accuracy and precision. shareok.orgresearchgate.net The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte itself, as it shares near-identical chemical and physical properties, including extraction recovery and chromatographic retention time, but is distinguishable by its higher mass. shareok.orggoogle.com

For the quantification of UR-144 N-(4-hydroxypentyl), a deuterated analog, UR-144 N-(4-hydroxypentyl) metabolite-d₅, has been synthesized for use as an internal standard. caymanchem.comoup.com The formal name of this standard is (1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d₅)(2,2,3,3-tetramethylcyclopropyl)methanone. caymanchem.com The subscript "d₅" indicates that five hydrogen atoms have been replaced by deuterium (B1214612) atoms. caymanchem.com Specifically, the deuterium labels are located on the indole ring of the molecule. caymanchem.com This placement suggests that the synthesis of this internal standard begins with a deuterated indole precursor, which is then subjected to the same alkylation reaction sequence as the unlabeled standard. This deuterated standard is essential for developing validated quantitative methods for detecting UR-144 N-(4-hydroxypentyl) in samples like oral fluid. oup.com

Table 2: Comparison of UR-144 N-(4-hydroxypentyl) and its Deuterated (d₅) Analog This interactive table highlights the differences between the native compound and its deuterated internal standard.

| Property | UR-144 N-(4-hydroxypentyl) | UR-144 N-(4-hydroxypentyl)-d₅ | Source |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₉NO₂ | C₂₁H₂₄D₅NO₂ | caymanchem.comcaymanchem.com |

| Formula Weight | 327.5 g/mol | 332.5 g/mol | caymanchem.comcaymanchem.com |

| CAS Number | 1537889-04-5 | 2747917-78-6 | caymanchem.comcaymanchem.com |

| Deuterium Locations | N/A | Indole ring (positions 2, 4, 5, 6, 7) | caymanchem.com |

| Primary Use | Analyte / Reference Standard | Internal Standard for Quantification | caymanchem.com |

Approaches to the Preparation of Structurally Related Metabolites and Isomers

The metabolism of UR-144 is extensive, leading to a variety of structurally related compounds that must also be synthesized as reference standards for comprehensive toxicological analysis. ecddrepository.org These include positional isomers of hydroxylation on the N-pentyl chain, further oxidation products, and isomers formed from thermal degradation.

Direct Chemical Synthesis: The most straightforward approach to producing positional isomers is through direct chemical synthesis. By selecting different starting materials for the N-alkylation step, various metabolites can be prepared. For instance, reference standards for UR-144 N-(2-hydroxypentyl) and UR-144 N-(5-hydroxypentyl) metabolites are available, which would be synthesized using the appropriately substituted 2-hydroxypentyl or 5-hydroxypentyl halides, respectively. caymanchem.comsapphirebioscience.com Similarly, metabolites resulting from further oxidation, such as UR-144 pentanoic acid, are also synthesized for use as analytical standards. nih.gov

Microbial Biotransformation: A powerful alternative to de novo chemical synthesis for producing complex metabolites is microbial biotransformation. The fungus Cunninghamella elegans has been successfully used as a model for mammalian drug metabolism. nih.gov When UR-144 was incubated with C. elegans, the fungus was capable of producing significant quantities of various metabolites, including those relevant to human metabolism. nih.gov The metabolites generated included dihydroxy, carboxy and hydroxy, and hydroxy and ketone derivatives. nih.gov This method is particularly valuable as it can generate metabolites that are challenging to synthesize chemically and provides sufficient material for complete structural characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Thermally-Induced Isomers: Synthetic cannabinoids like UR-144 are often consumed via smoking, which exposes the compound to high temperatures. This heat can cause thermal degradation and rearrangement, leading to the formation of isomers not present in the original material. researchgate.net UR-144 is known to be susceptible to thermally-induced ring-opening of its tetramethylcyclopropyl group, forming potent isomers that are then absorbed and metabolized by the user. researchgate.net The synthesis of these pyrolytic degradants is therefore also necessary to accurately identify all psychoactive compounds and their corresponding metabolites in forensic casework. researchgate.net

Table 3: Examples of Structurally Related UR-144 Metabolites and Isomers for Research Applications This interactive table lists other synthesized derivatives of UR-144 used in forensic and research settings.

| Compound Name | Type | Application | Source |

|---|---|---|---|

| UR-144 N-(2-hydroxypentyl) metabolite | Positional Isomer | Analytical Reference Standard | caymanchem.com |

| UR-144 N-(5-hydroxypentyl) metabolite | Positional Isomer | Analytical Reference Standard | sapphirebioscience.com |

| UR-144 pentanoic acid | Oxidative Metabolite | Analytical Reference Standard | nih.gov |

| UR-144 Degradant (ring-opened) | Thermal Isomer | Analytical Reference Standard | researchgate.net |

Metabolic Profiling and Pathway Elucidation of Ur 144 N 4 Hydroxypentyl

In Vitro Biotransformation Studies

In vitro models are essential tools for predicting and characterizing the metabolic pathways of new psychoactive substances. For UR-144 and its metabolites, human liver microsomes and fungal biotransformation models have been instrumental in elucidating metabolic routes.

Human Liver Microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. Incubation of the parent compound, UR-144, with HLM has been shown to produce a range of oxidized metabolites. researchgate.netnih.gov These experiments confirm that hydroxylation is a primary metabolic pathway. nih.govdiva-portal.org

Studies using HLM have successfully identified several monohydroxylated metabolites of UR-144, including UR-144 N-(4-hydroxypentyl). nih.govljmu.ac.uk Furthermore, HLM incubations have demonstrated the capacity for subsequent oxidations, leading to the formation of dihydroxylated and carboxylated metabolites from the parent compound. researchgate.netnih.govnih.gov This indicates that UR-144 N-(4-hydroxypentyl) serves as a substrate for further enzymatic action within the liver. The functionality of HLM assays in producing these metabolites is often confirmed using UR-144 as a positive control, which consistently yields its N-(5-hydroxypentyl) and N-pentanoic acid metabolites. mdpi.com

Table 1: Relevant UR-144 Metabolites Identified in HLM Incubation Studies

| Metabolite Class | Specific Metabolites Identified | Implication for UR-144 N-(4-hydroxypentyl) | Source |

|---|---|---|---|

| Monohydroxylated Metabolites | UR-144 N-(4-hydroxypentyl), UR-144 N-(5-hydroxypentyl) | Formation of the primary metabolite | nih.gov, caymanchem.com, ljmu.ac.uk |

| Dihydroxylated Metabolites | Dihydroxy metabolites | Undergoes further hydroxylation | researchgate.net, nih.gov, nih.gov |

| Carboxylated Metabolites | UR-144 N-pentanoic acid | Undergoes further oxidation to a carboxylic acid | nih.gov, caymanchem.com, mdpi.com |

The filamentous fungus Cunninghamella elegans is a well-established microbiological model for studying drug metabolism because it possesses a diverse enzymatic system, including cytochrome P450 monooxygenases, that often mimics mammalian metabolism. researchgate.netd-nb.info This model has been successfully employed to investigate the biotransformation of UR-144. researchgate.netnih.govnih.gov

Incubation of UR-144 with C. elegans results in a wide array of Phase I metabolites through reactions including hydroxylation, dihydroxylation, carboxylation, and ketone formation. researchgate.netnih.gov The metabolic profile generated by C. elegans shows significant overlap with human metabolism, identifying many of the same major metabolites. nih.gov A key advantage of the fungal model is its capacity to produce metabolites in larger quantities than HLM systems, which facilitates their isolation and complete structural characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Studies using C. elegans have characterized numerous metabolites of UR-144, including various hydroxylated and carboxylated products, confirming the pathways observed in human-based systems. researchgate.netnih.gov

Table 2: UR-144 Metabolites Identified in Cunninghamella elegans Biotransformation

| Metabolic Reaction | Resulting Metabolite Class | Source |

|---|---|---|

| Hydroxylation | Monohydroxy, Dihydroxy, Trihydroxy metabolites | researchgate.net, nih.gov |

| Carboxylation | Carboxy and hydroxy metabolites | researchgate.net, nih.gov |

| Ketone Formation | Hydroxy and ketone metabolites, Carboxy and ketone metabolites | researchgate.net, nih.gov |

Human Liver Microsome (HLM) Incubation Experiments

Identification of UR-144 N-(4-hydroxypentyl) as a Primary Metabolite of UR-144

UR-144 N-(4-hydroxypentyl) is an expected and confirmed Phase I metabolite of UR-144. caymanchem.comglpbio.comcaymanchem.com Its formation occurs via the hydroxylation of the N-pentyl side chain, a common metabolic pathway for synthetic cannabinoids with an N-alkyl chain. ontosight.ainih.gov This specific metabolite, where the hydroxyl group is added to the fourth carbon of the pentyl chain, has been identified in numerous in vitro and in vivo studies. nih.govscispace.comresearchgate.net

The detection of UR-144 N-(4-hydroxypentyl) in urine is a reliable indicator of exposure to the parent compound, UR-144. nih.govresearchgate.net Its identification is also forensically significant for distinguishing between the consumption of UR-144 and its fluorinated analogue, XLR-11. While both compounds can produce some overlapping metabolites, the N-(4-hydroxypentyl) metabolite is a specific marker for the non-fluorinated UR-144. nih.govresearchgate.net

Further Phase I Metabolic Transformations of UR-144 N-(4-hydroxypentyl)

Following its formation, UR-144 N-(4-hydroxypentyl) is subject to further Phase I metabolic transformations, primarily through additional hydroxylation and oxidation to a carboxylic acid.

The presence of dihydroxy metabolites of UR-144 in samples from HLM and C. elegans incubations, as well as in human urine, strongly suggests that monohydroxylated metabolites like UR-144 N-(4-hydroxypentyl) undergo a second hydroxylation reaction. researchgate.netnih.govnih.gov This subsequent hydroxylation can occur at various positions on the molecule, including on the indole (B1671886) ring system or at another position on the N-pentyl side chain. The formation of these dihydroxylated species represents a continuation of the metabolic cascade aimed at increasing the polarity of the compound to facilitate excretion.

A major metabolic route for N-alkylated synthetic cannabinoids involves the oxidation of the terminal alkyl chain. For UR-144, the N-hydroxypentyl metabolites are key intermediates in this pathway. The hydroxyl group of UR-144 N-(4-hydroxypentyl) can be further oxidized to a ketone and subsequently to a carboxylic acid, although oxidation of the terminal (omega) hydroxyl group is more commonly reported. The resulting UR-144 N-pentanoic acid metabolite is one of the most abundant metabolites of UR-144 detected in urine samples. nih.govcaymanchem.comscispace.com This demonstrates that the initial hydroxylation to form compounds like UR-144 N-(4-hydroxypentyl) is a critical step preceding the formation of the highly polar and readily excretable carboxylic acid metabolite.

Glucuronidation Pathways

Glucuronidation represents a significant Phase II metabolic pathway for synthetic cannabinoids and their Phase I metabolites, including hydroxylated forms like UR-144 N-(4-hydroxypentyl). This process involves the conjugation of the metabolite with glucuronic acid, which substantially increases its water solubility and facilitates its elimination from the body, primarily through urine. uoa.gr

While direct and extensive studies detailing the glucuronidation of UR-144 N-(4-hydroxypentyl) specifically are limited, the metabolic pathways of analogous compounds provide strong evidence for this route. For instance, research on XLR-11, the fluorinated analog of UR-144, has identified hydroxy-XLR-11 glucuronides as major metabolites. nih.gov Since XLR-11 can be metabolically defluorinated to form UR-144 metabolites, this pathway is highly relevant. nih.gov One study identified the UR-144 N-(5-hydroxypentyl) β-D-glucuronide as an expected major urinary metabolite of UR-144. caymanchem.com The existence of this glucuronide conjugate for the 5-hydroxy isomer strongly suggests that UR-144 N-(4-hydroxypentyl) would undergo a similar conjugation process.

Furthermore, studies have identified acyl glucuronides of carboxylated metabolites. nih.gov For example, the UR-144 pentanoic acid metabolite can be conjugated to form an acyl glucuronide. nih.gov This indicates that after initial oxidation of the pentyl chain (including the formation of UR-144 N-(4-hydroxypentyl) and its subsequent oxidation to a carboxylic acid), glucuronidation is a key final step before excretion. The detection of these varied glucuronide conjugates in urine is crucial for toxicological screening and confirming the intake of the parent compound. uoa.gr

Characterization of Pyrolysis Products and Their Metabolites Relevant to UR-144 N-(4-hydroxypentyl)

The common method of consuming synthetic cannabinoids is through smoking herbal blends, a process that subjects the compounds to high temperatures and causes thermal degradation, or pyrolysis. researchgate.netjst.go.jp UR-144 is known to be thermally labile, particularly its tetramethylcyclopropyl group. ojp.gov Exposure to high temperatures during smoking causes this cyclopropyl (B3062369) ring to open, forming a major and distinct pyrolysis product. ojp.govresearchgate.net

The primary pyrolysis product of UR-144 has been identified as [1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one], a ring-opened alkene isomer. researchgate.netresearchgate.netnih.gov The formation of this degradant is a critical consideration in forensic toxicology because the substance actually entering the body after smoking may be different from the parent compound found in the unburned product. researchgate.net

Subsequent metabolism of this pyrolysis product leads to a unique set of metabolites found in biological samples. In urine samples from individuals who have consumed UR-144, metabolites of the pyrolysis product are often detected in significant quantities. researchgate.netresearchgate.net These metabolites include mono-hydroxylated, di-hydroxylated, and carboxylated derivatives of the ring-opened degradant. researchgate.netnih.gov In some cases, the parent UR-144 and its pyrolysis product are not detected in urine at all, while their metabolites are present. researchgate.netnih.gov

The characterization of these pyrolysis products and their specific metabolites is highly relevant to UR-144 N-(4-hydroxypentyl). The presence of metabolites from the pyrolysis product can serve as a more reliable marker for UR-144 intake via smoking than the direct metabolites of the parent compound. researchgate.net In fact, analytical findings have shown that a majority of urine samples from users contained metabolites of the pyrolysis product with only minimal amounts of metabolites from the parent compound. researchgate.net Therefore, for a comprehensive toxicological analysis, it is essential to screen for not only direct metabolites like UR-144 N-(4-hydroxypentyl) and its conjugates but also the unique metabolites arising from the thermal degradation product.

Pharmacological Characterization of Ur 144 N 4 Hydroxypentyl

Cannabinoid Receptor Binding Affinity Studies (in vitro)

In vitro binding affinity studies are conducted to determine the strength of the interaction between a compound and a receptor, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

Specific quantitative binding affinity data (Ki values) for the UR-144 N(4-hydroxypentyl) metabolite at the CB1 receptor are not extensively documented in publicly available scientific literature. glpbio.comcaymanchem.comcaymanchem.com For context, the parent compound, UR-144, demonstrates a significantly lower affinity for the CB1 receptor compared to the CB2 receptor. glpbio.comcaymanchem.comwikipedia.org The reported Ki value for UR-144 at the CB1 receptor is 150 nM. glpbio.comcaymanchem.comwikipedia.org

Similar to the CB1 receptor, specific Ki values for UR-144 N(4-hydroxypentyl) at the CB2 receptor are not readily found in the reviewed literature. glpbio.comcaymanchem.comcaymanchem.com The parent compound, UR-144, was designed to be a selective agonist for the CB2 receptor and exhibits a high binding affinity for it. wikipedia.orgljmu.ac.uk The reported Ki for UR-144 at the CB2 receptor is 1.8 nM, indicating a strong interaction. glpbio.comcaymanchem.comwikipedia.org

Interactive Data Table: Cannabinoid Receptor Binding Affinity (Ki) of UR-144

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| UR-144 | 150 glpbio.comcaymanchem.comwikipedia.org | 1.8 glpbio.comcaymanchem.comwikipedia.org |

| UR-144 N(4-hydroxypentyl) | Data not available | Data not available |

Cannabinoid Receptor Type 1 (CB1) Binding

Functional Cannabinoid Receptor Activity Assays (in vitro)

Functional assays measure the biological response a compound elicits upon binding to a receptor. This is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a compound that produces 50% of the maximal possible effect. A lower EC50 value indicates greater potency.

In a bioassay characterization, UR-144 N(4-hydroxypentyl) was found to have an EC50 value of 231 ng/mL for the CB1 receptor. marshall.edu This indicates that it can act as an agonist at this receptor, though with lower potency compared to its parent compound. marshall.edumarshall.edu

The same bioassay determined the EC50 value for UR-144 N(4-hydroxypentyl) at the CB2 receptor to be 2.4 ng/mL. marshall.edu This demonstrates potent agonist activity at the CB2 receptor. marshall.edumarshall.edu

Agonist Activity at CB1 Receptors

Comparative Potency Analysis of UR-144 N(4-hydroxypentyl) Relative to Parent Compound and Other Metabolites

Research indicates that the metabolic process can significantly alter the potency of synthetic cannabinoids. marshall.edu The UR-144 N(4-hydroxypentyl) metabolite, when compared to its parent compound, shows a distinct shift in its activity profile.

The parent compound, UR-144, has EC50 values of 8.5 ng/mL at CB1 receptors and 3.6 ng/mL at CB2 receptors. marshall.edu In comparison, the UR-144 N(4-hydroxypentyl) metabolite is less potent at the CB1 receptor (EC50 of 231 ng/mL) but is more potent than UR-144 at the CB2 receptor (EC50 of 2.4 ng/mL). marshall.edumarshall.edu

This pattern of activity differs from other UR-144 metabolites. For instance, the UR-144 N-(2-hydroxypentyl) metabolite was found to be more potent at the CB1 receptor than the parent compound. marshall.edu Conversely, both the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites were found to be more potent than UR-144 at the CB2 receptors. marshall.edu The N-(5-hydroxypentyl) metabolite, in particular, showed the highest potency at the CB2 receptor among the tested compounds, with an EC50 value of 0.62 ng/mL. marshall.edu

Interactive Data Table: Comparative Functional Potency (EC50) of UR-144 and its Metabolites

| Compound | CB1 Receptor EC50 (ng/mL) | CB2 Receptor EC50 (ng/mL) |

| UR-144 | 8.5 marshall.edu | 3.6 marshall.edu |

| UR-144 N(4-hydroxypentyl) metabolite | 231 marshall.edu | 2.4 marshall.edu |

| UR-144 N-(2-hydroxypentyl) metabolite | 6.3 marshall.edu | 9.6 marshall.edu |

| UR-144 N-(5-hydroxypentyl) metabolite | 273 marshall.edu | 0.62 marshall.edu |

| UR-144 N-pentanoic acid metabolite | No Activity | 219 marshall.edu |

| UR-144 degradant | 1.9 marshall.edu | 2.5 marshall.edu |

Advanced Analytical Methodologies for Detection and Quantification of Ur 144 N 4 Hydroxypentyl

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of UR-144 N-(4-hydroxypentyl), enabling its separation from a complex mixture of endogenous and exogenous compounds present in biological samples. Both gas and liquid chromatography have been successfully employed for this purpose.

Gas Chromatography (GC) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of synthetic cannabinoids and their metabolites. unb.br For the analysis of UR-144 N-(4-hydroxypentyl), a derivatization step is often necessary to increase the volatility and thermal stability of the molecule, which contains a polar hydroxyl group. This is commonly achieved by silylation, for instance, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov

In a typical GC-MS method, a capillary column such as a HP-5MS or an equivalent (e.g., an ultra-Inert Intuvo GC column, 30 m × 250 µm i.d., 0.25 µm film thickness) is used for separation. researchgate.netchromatographyonline.com The oven temperature is programmed to ramp up gradually to ensure the effective separation of the analytes. For instance, a program might start at 70°C, hold for a couple of minutes, and then increase at a set rate to a final temperature of around 300-320°C. researchgate.netmdpi.com Helium is typically used as the carrier gas. researchgate.netmdpi.com

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) has become the preferred method for the analysis of synthetic cannabinoid metabolites, including UR-144 N-(4-hydroxypentyl), as it often does not require derivatization and can handle a wider range of compound polarities. chromatographyonline.comresearchgate.net

Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over traditional high-performance liquid chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved through the use of columns with smaller particle sizes (typically sub-2 µm). Several studies have demonstrated the successful application of UHPLC for the detection of UR-144 N-(4-hydroxypentyl) in biological matrices like urine and oral fluid. researchgate.netresearchgate.netoup.comscispace.comresearchgate.net A complete chromatographic separation can often be achieved in under 20 minutes. scispace.com

The choice of stationary phase chemistry is critical for achieving optimal separation. For the analysis of UR-144 N-(4-hydroxypentyl) and related compounds, reversed-phase chromatography is commonly used.

C18 (Octadecyl): C18 columns are a popular choice and have been effectively used for the separation of synthetic cannabinoid metabolites. chromatographyonline.com They provide good retention for nonpolar to moderately polar compounds through hydrophobic interactions.

Phenyl-hexyl: Phenyl-hexyl columns offer an alternative selectivity to C18 columns. The phenyl groups in the stationary phase can provide unique pi-pi interactions with aromatic moieties in the analytes, leading to different elution patterns. chromatographyonline.com For instance, a study comparing C18 and phenyl-hexyl columns for the analysis of several synthetic cannabinoid metabolites, including those of UR-144, noted a change in the elution order for some compounds, which can be advantageous in resolving co-eluting species. chromatographyonline.com

The selection between C18 and phenyl-hexyl, or other available chemistries, depends on the specific requirements of the assay, such as the need to resolve isobaric interferences.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Mass Spectrometric Detection Strategies

Mass spectrometry provides the high selectivity and sensitivity required for the detection and quantification of UR-144 N-(4-hydroxypentyl) at the low concentrations typically found in biological samples.

Single Quadrupole Mass Spectrometry (MS)

While tandem mass spectrometry (MS/MS) is more commonly reported for its enhanced specificity, single quadrupole mass spectrometry is a robust and widely available technique that can be effectively used for the analysis of UR-144 N-(4-hydroxypentyl), particularly when coupled with gas chromatography.

In GC-MS applications, a single quadrupole mass spectrometer is often operated in one of two modes:

Total Ion Monitoring (TIM) or Full Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), for example, from 40 to 550 m/z. researchgate.netchromatographyonline.commdpi.com This provides a full mass spectrum of the eluting compounds, which can be compared to spectral libraries for identification. The electron-impact (EI) ionization at 70 eV generates reproducible fragmentation patterns that serve as a chemical fingerprint for the analyte. unb.brmdpi.com

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, selected ion monitoring (SIM) is often preferred due to its increased sensitivity compared to full scan mode. unb.brgla.ac.uk In SIM mode, the quadrupole is set to detect only a few specific m/z values corresponding to characteristic ions of the target analyte. nih.govresearchgate.net For UR-144 N-(4-hydroxypentyl), these would be chosen from its electron ionization mass spectrum to provide the best signal-to-noise ratio.

When coupled with liquid chromatography (LC), a single quadrupole MS can also be used for the detection of UR-144 N-(4-hydroxypentyl). In this setup, an atmospheric pressure ionization source, such as electrospray ionization (ESI), would be used. The mass spectrometer could be operated in full scan mode to obtain the molecular weight of the analyte or in SIM mode, monitoring the protonated molecule [M+H]+, for enhanced sensitivity in quantitative assays.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is a powerful tool for the analysis of synthetic cannabinoids and their metabolites. This technique offers high sensitivity and selectivity, which are crucial for detecting low concentrations of these substances in biological matrices like urine, blood, and oral fluid. ontosight.aiark-tdm.com

Triple Quadrupole (QqQ) Mass Spectrometry

Triple quadrupole (QqQ) mass spectrometry is widely used for the targeted analysis and quantification of specific compounds. In a study analyzing UR-144 in a blood sample, liquid chromatography-triple quadrupole tandem mass spectrometry (LC-QqQ-MS) was successfully employed. researchgate.net This method allows for the selection of a specific precursor ion of the target analyte in the first quadrupole, fragmentation of the ion in the second quadrupole (collision cell), and detection of specific product ions in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent specificity and sensitivity.

One validated LC-MS/MS method for the simultaneous determination of five human urinary metabolites of UR-144 and XLR-11, including UR-144 N(4-hydroxypentyl), demonstrated the effectiveness of this technique. researchgate.net The study reported a lower limit of quantitation (LLOQ) of 1.0 ng/mL for all analytes, with a limit of detection (LOD) ranging from 0.05 to 0.15 ng/mL. researchgate.netresearchgate.net In an analysis of 50 urine samples from drug abusers, UR-144 N(4-hydroxypentyl) was detected in 26 samples with concentrations ranging from 3.5 to 87.24 ng/mL. researchgate.netresearchgate.net

Table 1: LC-MS/MS Parameters for UR-144 N(4-hydroxypentyl) Analysis. researchgate.net

| Parameter | Value |

| Precursor Ion (m/z) | 328.2 |

| Product Ions (m/z) | 125, 55, 144 |

| Q1 Pre-Bias (V) | 10.0 |

| Collision Energy (eV) | 20.0, 40.0, 36.0 |

| Q3 Pre-Bias (V) | 20.0, 19.0, 26.0 |

| Retention Time (min) | 2.328 |

| Quantifier ion |

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high-resolution and accurate mass measurements. This is particularly useful for identifying unknown metabolites and for confirmation analysis.

In one case of intoxication, a urine sample was analyzed by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS) to identify metabolites of UR-144. researchgate.net While the parent compound was not found in the urine, several of its metabolites were successfully identified. researchgate.net Another study developed a confirmation method using LC-QTOF-MS for a range of synthetic cannabinoid metabolites, including those of UR-144. uoa.gr This high-resolution approach allows for the inclusion of new metabolites as they emerge, making it a versatile tool in forensic toxicology. uoa.gr A sensitive and quantitative screening method using ultra-high pressure liquid chromatography–quadrupole time of flight–mass spectrometry (UHPLC–QTOF–MS) has been developed for various synthetic cannabinoid metabolites in urine, including those of UR-144. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. UHPLC-HRMS has been used to confirm the presence of UR-144 and its metabolites in oral fluid and urine samples. mdpi.comresearchgate.net In one study, UHPLC-HRMS was used in parallel with gas chromatography-mass spectrometry (GC-MS) to analyze oral fluid from consumers. While the parent UR-144 was quantifiable, its hydroxylated metabolites, including the N(4-hydroxypentyl) form, were often detected only in trace amounts. mdpi.comnih.gov

HRMS is also valuable for distinguishing between isomers, which can be a challenge in synthetic cannabinoid analysis. mdpi.comresearchgate.net

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analytes of interest from complex biological matrices such as urine, blood, and oral fluid before instrumental analysis. researchgate.net

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a commonly used technique for the purification and concentration of analytes from liquid samples. annexpublishers.co It offers advantages over liquid-liquid extraction by being more efficient for high-throughput analyses and producing cleaner extracts, which can reduce matrix effects and extend the lifespan of analytical columns. nih.gov

Several studies have successfully employed SPE for the extraction of UR-144 N(4-hydroxypentyl) and other synthetic cannabinoid metabolites from urine and oral fluid. nih.govnih.govnih.govoup.com For instance, a method for analyzing synthetic cannabinoids in oral fluid used SPE for initial sample purification. oup.com Another study on urinary metabolites of XLR-11 and UR-144 also utilized SPE after enzymatic hydrolysis. nih.gov A validated method for quantifying XLR-11 and UR-144 in oral fluid involved an SPE pre-concentration step. researchgate.net Supported liquid extraction (SLE), a variation of SPE, has also been shown to be effective, providing analyte recoveries greater than 80% for a range of synthetic cannabinoids. ojp.govnorlab.fi

Table 2: Example of an SPE Protocol for Oral Fluid. oup.com

| Step | Procedure |

| 1. Sample Loading | Load 400 µL of buffered oral fluid onto the SPE cartridge. |

| 2. Washing | Wash the cartridge with 2% formic acid in water, followed by a 50:50 (v/v) mixture of deionized water and methanol. |

| 3. Elution | Elute the analytes with a 60:40 (v/v) mixture of water and acetonitrile (B52724) containing 5% ammonium (B1175870) hydroxide. |

| 4. Post-Elution | Add 50 µL of 2% formic acid in water to the eluent before injection into the LC-MS/MS system. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a traditional and effective method for sample preparation. annexpublishers.co It involves the partitioning of analytes between two immiscible liquid phases. LLE has been used for the extraction of synthetic cannabinoids from various biological matrices. nih.govoup.com

For example, a fast and comprehensive assay for 32 synthetic cannabinoid metabolites in urine utilized LLE with a 70:30 mixture of 1-chlorobutane (B31608) and isopropyl alcohol following enzymatic hydrolysis. oup.com This method demonstrated recoveries ranging from 48% to 104%. oup.com Another study analyzing UR-144 in oral fluid also employed a simple LLE procedure before instrumental analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of metabolites. However, its application is often limited by the low concentrations of metabolites present in authentic human samples, which are typically insufficient for NMR analysis. nih.gov To overcome this challenge, researchers have utilized microbial models, such as the fungus Cunninghamella elegans, to produce larger quantities of synthetic cannabinoid metabolites. nih.govresearchgate.net

In one study, UR-144 was incubated with C. elegans for 72 hours. nih.gov The resulting culture was then processed, and the metabolites were separated using chromatographic techniques. This process yielded sufficient amounts of various metabolites for structural characterization by NMR. nih.gov Through this methodology, ten different metabolites of UR-144 were successfully characterized, including dihydroxy, carboxy and hydroxy, and hydroxy and ketone metabolites. nih.govresearchgate.net The structures determined by NMR were then used as reference standards to identify human-relevant metabolites in samples incubated with human liver microsomes (HLM). nih.gov This approach confirms that C. elegans is a viable model for producing human-like metabolites in quantities suitable for NMR analysis, thereby enabling the precise identification of metabolite structures, including their specific isomers. nih.govresearchgate.net

Development and Validation of Analytical Methods for UR-144 N-(4-hydroxypentyl) in Research Specimens

The development and validation of robust analytical methods are paramount for the accurate quantification of UR-144 N-(4-hydroxypentyl) in various research specimens, including urine and oral fluid. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the preferred confirmatory methods for this purpose. nih.govthermofisher.com

Method validation ensures the reliability of analytical results and typically involves assessing parameters such as linearity, limit of quantification (LOQ), recovery, and matrix effects. nih.govresearchgate.net For instance, a method for detecting synthetic cannabinoids in urine by LC-MS/MS established a limit of quantification of 5.0 ng/mL for UR-144 N-(4-hydroxypentyl) metabolite. Another study focusing on oral fluid analysis using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) reported an LOQ of 0.07–0.25 ng/mL. nih.gov The use of deuterated internal standards, such as UR-144 N-(4-hydroxypentyl) metabolite-d5, is a common practice to improve the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. cvmh.frcaymanchem.com

The validation data from various studies demonstrate that these methods are accurate, precise, and suitable for high-throughput screening and confirmation of UR-144 N-(4-hydroxypentyl) in forensic and research laboratories. researchgate.netresearchgate.net

Table 1: Validation Parameters for Analytical Methods Detecting UR-144 N-(4-hydroxypentyl)

| Matrix | Method | Limit of Quantification (LOQ) | Recovery | Linearity (R²) | Reference |

|---|---|---|---|---|---|

| Oral Fluid | UHPLC-HRMS | 0.07–0.25 ng/mL | >70% | ≥0.991 | nih.gov |

| Urine | LC-MS/MS | 1.0 ng/mL | Not Reported | 0.9914 - 0.9988 | researchgate.net |

| Urine | LC-MS/MS | 5.0 ng/mL | Not Reported | Not Reported |

Application of Immunoassay Techniques in Research Screening

Immunoassay techniques provide a rapid and simple method for preliminary screening of UR-144 and its metabolites in research specimens, particularly urine. thermofisher.comark-tdm.com These assays are typically based on the principle of competitive binding, where the target analyte in the sample competes with a labeled drug conjugate for a limited number of antibody binding sites. thermofisher.comark-tdm.com The amount of active enzyme formed is directly proportional to the amount of drug present in the sample. thermofisher.com

Several commercial enzyme-linked immunosorbent assay (ELISA) and homogeneous enzyme immunoassay kits are available for the qualitative or semi-quantitative detection of UR-144 and related compounds. thermofisher.comark-tdm.comneogen.com For example, the CEDIA UR-144/XLR-11 Assay has a cutoff concentration of 10 ng/mL. thermofisher.com It is important to note that these immunoassays are screening tests, and positive results must be confirmed by a more specific method like GC-MS or LC-MS/MS. thermofisher.comark-tdm.com

The specificity of these assays is a critical factor, as they can exhibit significant cross-reactivity with other structurally similar synthetic cannabinoids and their metabolites. The degree of cross-reactivity varies between different compounds and different assays. For instance, one ELISA kit showed 61.54% cross-reactivity for (±)-UR-144 N-(4-hydroxypentyl) metabolite. neogen.com This cross-reactivity can be advantageous for detecting a broad range of related substances but also necessitates confirmatory analysis to identify the specific compound present. uoa.grgtfch.org

Table 2: Cross-Reactivity of an ELISA Immunoassay with UR-144 and Related Metabolites

| Compound | Cross-Reactivity (%) | Reference |

|---|---|---|

| UR-144 N-pentanoic acid | 100.00% | neogen.com |

| UR-144 N-(5-hydroxypentyl) metabolite | 88.89% | neogen.com |

| (±)-UR-144 N-(4-hydroxypentyl) metabolite | 61.54% | neogen.com |

| XLR-11 | 44.94% | neogen.com |

| UR-144 | 17.78% | neogen.com |

| UR-144 N-(2-hydroxypentyl) metabolite | 10.53% | neogen.com |

| XLR-11 N-(4-hydroxypentyl) metabolite | 6.56% | neogen.com |

Structure Activity Relationship Sar Investigations Incorporating Ur 144 N 4 Hydroxypentyl

Impact of Hydroxylation on Cannabinoid Receptor Interactions

The introduction of a hydroxyl group onto the N-pentyl chain of UR-144, a common phase I metabolic transformation, significantly alters the compound's potency and receptor interaction profile. ontosight.airesearchgate.net Specifically, the formation of UR-144 N(4-hydroxypentyl) metabolite enhances the compound's potency at the CB2 receptor. marshall.edu

Research characterizing the functional activity of these compounds uses EC50 values, which represent the concentration required to elicit a half-maximal response. A lower EC50 value indicates greater potency. For UR-144, the EC50 values at CB1 and CB2 receptors were found to be 8.5 ng/mL and 3.6 ng/mL, respectively. marshall.edu In contrast, its N-(4-hydroxypentyl) metabolite was found to be more potent than the parent compound at the CB2 receptors. marshall.edu This suggests that hydroxylation at this specific position on the alkyl chain is a favorable modification for CB2 receptor activation. While specific binding affinity (Ki) values for the 4-hydroxy metabolite are not as widely reported as EC50 values, the increased potency strongly implies a retained or enhanced interaction with the CB2 receptor binding pocket.

Table 1: Functional Potency (EC50) of UR-144 vs. its N-(4-hydroxypentyl) Metabolite

| Compound | CB1 EC50 (ng/mL) | CB2 EC50 (ng/mL) | Source |

|---|---|---|---|

| UR-144 | 8.5 | 3.6 | marshall.edu |

| UR-144 N-(4-hydroxypentyl) metabolite | Data not specified in source | More potent than UR-144 | marshall.edu |

Comparison of Positional Isomers (e.g., N-(2-hydroxypentyl), N-(5-hydroxypentyl))

The position of the hydroxyl group on the N-pentyl chain is a critical determinant of receptor selectivity and potency. Studies comparing the N-(2-hydroxypentyl), N-(4-hydroxypentyl), and N-(5-hydroxypentyl) metabolites of UR-144 reveal distinct pharmacological profiles. marshall.edu

The N-(2-hydroxypentyl) metabolite demonstrates a notable shift in activity, proving to be more potent at the CB1 receptor than the CB2 receptor, with EC50 values of 6.3 ng/mL and 9.6 ng/mL, respectively. marshall.edu This is a reversal of the CB2-selectivity observed with the parent compound.

Conversely, the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are both more potent at CB2 receptors than the parent UR-144. marshall.edu The N-(5-hydroxypentyl) metabolite, in particular, exhibits the highest potency at the CB2 receptor among the isomers, with an exceptionally low EC50 value of 0.62 ng/mL. marshall.edu Its potency at the CB1 receptor is significantly lower, with an EC50 of 273 ng/mL, thus making it highly selective for the CB2 receptor. marshall.edu This demonstrates that hydroxylation at the terminal (ω) or sub-terminal (ω-1) positions of the N-pentyl chain tends to enhance or maintain CB2 selectivity and potency, while hydroxylation closer to the indole (B1671886) ring, as in the 2-hydroxy position, can shift activity towards the CB1 receptor. marshall.edu

Table 2: Potency of UR-144 Hydroxypentyl Positional Isomers at Cannabinoid Receptors

| Compound | CB1 EC50 (ng/mL) | CB2 EC50 (ng/mL) | Source |

|---|---|---|---|

| UR-144 | 8.5 | 3.6 | marshall.edu |

| UR-144 N-(2-hydroxypentyl) metabolite | 6.3 | 9.6 | marshall.edu |

| UR-144 N-(4-hydroxypentyl) metabolite | Not specified | More potent than UR-144 | marshall.edu |

| UR-144 N-(5-hydroxypentyl) metabolite | 273 | 0.62 | marshall.edu |

Influence of N-alkyl Chain Modifications on Receptor Binding and Activity

Modifications to the N-alkyl chain beyond hydroxylation, such as halogenation, also significantly influence cannabinoid receptor binding and activity. A prominent example is the comparison of UR-144 with XLR-11, where the pentyl chain of UR-144 is replaced with a 5-fluoropentyl chain. researchgate.net This single substitution of a hydrogen atom with a fluorine atom at the terminal carbon alters the compound's interaction with the receptors. marshall.edu

Both UR-144 and XLR-11 are structurally related compounds within the tetramethylcyclopropyl ketone indole class. researchgate.net While both were developed as CB2-selective agonists, studies show variations in their binding affinities. wikipedia.orgresearchgate.net Another modification involves replacing the terminal hydrogen with bromine, creating the UR-144 N-(5-bromopentyl) analog. caymanchem.com While specific activity data for this bromo-analog is not widely published, the study of such modifications is crucial for understanding the SAR of this chemical class. caymanchem.com These findings underscore that the electronic and steric properties of the N-alkyl chain are key modulators of receptor affinity and selectivity.

Table 3: Effect of N-Alkyl Chain Modification on Receptor Affinity (Ki)

| Compound | N-Alkyl Chain | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Selectivity Ratio | Source |

|---|---|---|---|---|---|

| UR-144 | Pentyl | 150 | 1.8 | 83x | wikipedia.org |

| XLR-11 | 5-Fluoropentyl | 24 | 4.5 | 5.3x | researchgate.net |

Stereochemical Considerations in Metabolite Activity (e.g., (±)-N-(4-hydroxypentyl) metabolite)

The introduction of a hydroxyl group at the 4-position of the N-pentyl chain creates a chiral center. This means that UR-144 N-(4-hydroxypentyl) exists as a pair of enantiomers, (R)- and (S)-UR-144 N-(4-hydroxypentyl). Much of the existing research refers to this metabolite as (±)-UR-144 N-(4-hydroxypentyl), indicating that a racemic mixture (a 1:1 mixture of both enantiomers) was used. glpbio.com

The physiological and toxicological properties of the individual stereoisomers have not been fully characterized in published literature. glpbio.comcaymanchem.com However, in the broader field of pharmacology and cannabinoid research, it is well-established that stereochemistry can play a pivotal role in a molecule's interaction with chiral biological targets like G-protein coupled receptors. Different enantiomers can exhibit significant variations in binding affinity, efficacy (agonist, antagonist, or inverse agonist activity), and metabolism. Therefore, the distinct activities of the (R) and (S) enantiomers of UR-144 N-(4-hydroxypentyl) remain an important area for future investigation to fully comprehend the compound's complete pharmacological profile.

Forensic Science Research on Ur 144 N 4 Hydroxypentyl As a Biomarker

Identification as a Key Urinary Biomarker of UR-144 Exposure

UR-144 N-(4-hydroxypentyl) is a significant phase I metabolite of the synthetic cannabinoid UR-144. caymanchem.com Due to extensive metabolism of the parent compound in the body, UR-144 itself is rarely detected in urine samples. researchgate.net Instead, its metabolites serve as crucial biomarkers for confirming consumption. Research has identified several major metabolites of UR-144, including the N-pentanoic acid metabolite and various hydroxylated forms. oup.comnih.gov Among these, the N-(4-hydroxypentyl) metabolite is consistently detected in the urine of individuals who have used UR-144. nih.govnih.govresearchgate.net

Studies analyzing urine samples from suspected synthetic cannabinoid users have demonstrated the prevalence of UR-144 N-(4-hydroxypentyl). For instance, in a study of 50 urine samples from drug abusers, the UR-144-N-4-hydroxypentyl metabolite was detected in 26 of the samples, with concentrations ranging from 3.5 to 87.24 ng/mL. researchgate.netresearchgate.net Another study on urine specimens from military personnel found the mean concentration of UR-144 N-hydroxypentyl to be 7.7 µg/L. nih.gov The consistent presence of this metabolite in urine following UR-144 intake establishes it as a reliable and key biomarker for forensic and clinical testing. caymanchem.comcerilliant.com

Methodologies for Detection in Various Non-Clinical Biological Matrices

The detection of UR-144 N-(4-hydroxypentyl) and other synthetic cannabinoid metabolites requires sophisticated analytical techniques due to their structural diversity and the low concentrations typically found in biological samples. actamedica.orgmums.ac.ir

Urine: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for identifying and quantifying UR-144 metabolites in urine. researchgate.netresearchgate.netmums.ac.ir This technique offers high sensitivity and selectivity, which is crucial for distinguishing between different metabolites and parent compounds. actamedica.org Sample preparation for urine analysis often involves an initial hydrolysis step with β-glucuronidase to cleave glucuronic acid conjugates, followed by liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analytes before LC-MS/MS analysis. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) can also be used, though it may require derivatization of the hydroxyl and carboxyl groups of the metabolites. nih.govresearchgate.net

Oral Fluid: Oral fluid is an increasingly popular alternative matrix for drug testing due to its non-invasive collection. nih.gov Studies have shown that UR-144 and its metabolites, including the N-(4-hydroxypentyl) metabolite, can be detected in oral fluid. researchgate.netresearchgate.net One study found that in the case of UR-144, the parent drug, its metabolite, and a pyrolysis product were all present in oral fluid. researchgate.net LC-MS/MS is the preferred method for analyzing oral fluid samples, often after a solid-phase extraction step to purify the sample. researchgate.net

Hair: While less common for routine testing, hair analysis can provide a longer window of detection for drug use. The principles of extraction and analysis using LC-MS/MS would be similar to those for urine and oral fluid, though the extraction process from the hair matrix is more complex.

The table below summarizes the methodologies used for detecting UR-144 N-(4-hydroxypentyl) in different biological matrices.

| Biological Matrix | Primary Analytical Methodology | Sample Preparation | Key Findings |

| Urine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netnih.govresearchgate.net | Hydrolysis with β-glucuronidase, Liquid-Liquid or Solid-Phase Extraction nih.govresearchgate.net | Parent compound rarely detected; N-(4-hydroxypentyl) is a major metabolite. researchgate.netresearchgate.net |

| Oral Fluid | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net | Solid-Phase Extraction researchgate.net | Parent drug and metabolites, including N-(4-hydroxypentyl), are detectable. researchgate.net |

| Hair | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Complex multi-step extraction | Provides a longer detection window. |

Differentiation of UR-144 Intake from Structurally Related Synthetic Cannabinoids

A significant challenge in the forensic analysis of synthetic cannabinoids is differentiating between the use of structurally similar compounds, such as UR-144 and its fluorinated analog, XLR-11. nih.govchromatographyonline.com Both compounds can produce some of the same metabolites. For example, XLR-11 can undergo oxidative defluorination to form UR-144 metabolites, including the UR-144 N-pentanoic acid metabolite. oup.comnih.gov This metabolic convergence makes it impossible to definitively attribute the presence of this shared metabolite to the consumption of one specific parent compound. nih.gov

However, research has shown that the N-(4-hydroxypentyl) metabolite of UR-144 can be a useful analytical target for distinguishing between the intake of UR-144 and its fluorinated counterparts. researchgate.net While XLR-11 metabolism can lead to UR-144 pentanoic acid, the formation of the N-(4-hydroxypentyl) metabolite is more specific to UR-144 consumption. By analyzing the full metabolic profile and the relative ratios of different metabolites, forensic toxicologists can more accurately determine the parent compound that was ingested. For instance, the presence of XLR-11 specific metabolites, such as 2'-carboxy-XLR-11, alongside shared metabolites can point towards XLR-11 use. nih.gov

Challenges in Forensic Analysis due to Metabolic Pathway Convergence and Degradant Formation

The forensic analysis of UR-144 and other synthetic cannabinoids is complicated by several factors:

Metabolic Pathway Convergence: As discussed, different synthetic cannabinoids can produce identical metabolites, a phenomenon known as metabolic pathway convergence. oup.commendeley.com This is particularly true for analogs that differ only by a single substituent, such as UR-144 and XLR-11. frontiersin.org This convergence complicates the interpretation of toxicology results, as the presence of a shared metabolite is not conclusive proof of the consumption of a specific parent drug. oup.comnih.gov

Degradant Formation: Synthetic cannabinoids can degrade into other compounds, particularly when heated, such as during smoking. These degradants can be absorbed and subsequently metabolized, leading to the presence of unexpected metabolites in biological samples. researchgate.net For example, a major pyrolysis product of UR-144 has been identified in seized materials and its metabolites have been found in the urine of users. researchgate.net The presence of these degradant metabolites adds another layer of complexity to the analytical process and interpretation. A study has also shown that the UR-144 degradant can be more potent at the CB1 receptors than the parent compound. marshall.edu

Structural Isomers: The existence of numerous structural isomers among synthetic cannabinoids presents a significant analytical challenge. These isomers can have similar chromatographic retention times and mass spectra, making them difficult to distinguish using standard analytical methods. actamedica.org Specialized chromatographic techniques, such as using different column chemistries (e.g., C18 vs. phenyl-hexyl), can help to improve the separation and identification of these closely related compounds. chromatographyonline.com

Research Gaps and Future Directions for Ur 144 N 4 Hydroxypentyl

Elucidation of Complete Metabolic Profiles

A primary research gap is the incomplete understanding of the full metabolic pathway of UR-144. While major phase I metabolites, such as UR-144 N-(4-hydroxypentyl), UR-144 N-(5-hydroxypentyl), and UR-144 N-pentanoic acid, have been identified in human urine and blood, the complete metabolic profile remains to be elucidated. researchgate.netresearchgate.netcaymanchem.com The parent compound, UR-144, is often found in very low concentrations or is entirely absent in urine samples, making its metabolites, including the N-(4-hydroxypentyl) variant, essential markers for confirming consumption. researchgate.netresearchgate.net

Studies using human liver microsomes (HLM) and the fungus Cunninghamella elegans have been instrumental in identifying various metabolites. researchgate.netnih.gov For instance, incubation with C. elegans yielded ten distinct metabolites, including dihydroxy, carboxy and hydroxy, and hydroxy and ketone metabolites, some of which were also confirmed in HLM incubations. researchgate.net However, significant discrepancies between in vitro and in vivo findings have been observed. ljmu.ac.uk Notably, a dihydrodiol metabolite found in high abundance in human samples was not identified in in-vitro studies, highlighting the limitations of current models and the need for more comprehensive in vivo research. ljmu.ac.uk Future investigations must aim to identify all metabolites, including minor ones, as they may possess significant pharmacological activity.

Table 1: Identified Metabolites of UR-144

| Metabolite Name | Type of Metabolism | Detection Matrix | Reference |

|---|---|---|---|

| UR-144 N-(4-hydroxypentyl) | Phase I (Hydroxylation) | Urine, Serum | caymanchem.com, researchgate.net, researchgate.net |

| UR-144 N-(5-hydroxypentyl) | Phase I (Hydroxylation) | Urine | researchgate.net, researchgate.net |

| UR-144 N-pentanoic acid | Phase I (Oxidation) | Urine | researchgate.net, researchgate.net |

| Dihydroxylated metabolites | Phase I (Hydroxylation) | Urine | researchgate.net, researchgate.net |

| Carboxy and hydroxy metabolites | Phase I | C. elegans, HLM | researchgate.net |

Comprehensive SAR Studies of Analogues and Metabolites

The structure-activity relationships (SAR) for UR-144 metabolites, including UR-144 N-(4-hydroxypentyl), are largely unexplored. The physiological and toxicological properties of this specific metabolite have not been thoroughly tested. caymanchem.comglpbio.com It is known that the parent compound, UR-144, exhibits preferential binding for the peripheral CB2 receptor over the central CB1 receptor. glpbio.com However, metabolism can significantly alter a compound's pharmacodynamics. ontosight.ai

A critical area for future research is to determine the binding affinities and functional activities of all major UR-144 metabolites at cannabinoid receptors. For example, in vitro studies have revealed that ring-opened degradants of UR-144, which can be formed by thermal degradation during smoking, possess high affinity and increased efficacy at the CB1 receptor. researchgate.netcaymanchem.com This suggests that metabolites or degradants could be more potent than the parent compound.

Furthermore, the structural analogue of UR-144, XLR-11 (which has a fluorine atom on the pentyl chain), shares some metabolic pathways. kcl.ac.uk While certain metabolites like the N-(5-hydroxypentyl) metabolite can help distinguish between UR-144 and XLR-11 use, a comprehensive SAR study is needed to identify unique biomarkers and understand the pharmacological profile of each compound and its derivatives. ljmu.ac.ukkcl.ac.uk

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

The detection of UR-144 and its metabolites relies heavily on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.netontosight.aimdpi.com Validated LC-MS/MS methods have been developed for the simultaneous quantification of UR-144 N-(4-hydroxypentyl) and other related metabolites in human urine. researchgate.net These methods have achieved low limits of detection (LOD) ranging from 0.05 to 0.15 ng/mL and a low limit of quantitation (LLOQ) of 1.0 ng/mL. researchgate.net Additionally, methods for detection in oral fluid using ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) have been explored. mdpi.com

Despite these advancements, a continuing challenge is the need to keep analytical methods current with the rapid emergence of new synthetic cannabinoids. researchgate.net Future research should focus on developing novel analytical techniques with even greater sensitivity and specificity. This is crucial for detecting trace concentrations of metabolites and for unambiguously distinguishing between the consumption of structurally similar compounds like UR-144 and XLR-11. kcl.ac.uk The development of activity-based detection methods, which utilize reporter systems to measure the biological activity of metabolites in samples, represents a promising and innovative direction for future analytical strategies. ljmu.ac.uk

Table 2: Analytical Parameters for UR-144 N-(4-hydroxypentyl) Detection

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Urine | 0.05 - 0.15 ng/mL | 1.0 ng/mL | researchgate.net |

| UHPLC-HRMS | Oral Fluid | 0.07–0.25 ng/mL* | 0.07–0.25 ng/mL* | mdpi.com |

| GC-MS | Oral Fluid | 0.5–2.3 ng/mL* | 0.5–2.3 ng/mL* | mdpi.com |

*Range represents various synthetic cannabinoids and their metabolites, not exclusively UR-144 N-(4-hydroxypentyl).

Q & A

Q. What are the primary analytical methods for identifying UR-144 and its N-(4-hydroxypentyl) metabolite in forensic samples?

Identification involves qualitative chemical reactions (e.g., color tests), thin-layer chromatography (TLC), and instrumental methods like gas chromatography-mass spectrometry (GC-MS) with mass-selective detection or IR spectroscopy. Confirmatory analysis uses direct inlet mass spectrometry for specificity. Multi-method validation ensures reliability in forensic contexts .

Q. What are the known phase I metabolic pathways of UR-144, and how is the N-(4-hydroxypentyl) metabolite formed?

UR-144 undergoes hepatic hydroxylation at the pentyl side chain, producing 4- and 5-hydroxypentyl isomers. The N-(4-hydroxypentyl) metabolite results from cytochrome P450-mediated oxidation, with possible glucuronidation. Fluorinated analogs like XLR-11 also yield UR-144 metabolites via defluorination .

Q. What biological matrices are suitable for detecting UR-144 N-(4-hydroxypentyl) metabolite?

The metabolite is detectable in urine (2–5 days post-exposure, LOQ: 1–3 ng/mL via LC-MS/MS) and blood (≤48 hours via UHPLC-HRMS). Hair analysis offers extended detection (months) but requires specialized extraction. Oral fluid is less sensitive due to low concentrations .

Q. What quality control measures are essential for immunoassays targeting UR-144 metabolites?

Cross-reactivity profiling (e.g., <20% with parent UR-144), matrix effect evaluation, stability testing under varying conditions, and cutoff validation against mass spectrometry data are critical. ROC curve analysis ensures assay specificity .

Q. How do phase I and phase II metabolism differences impact detection strategies?

Phase I metabolites require enzymatic hydrolysis (β-glucuronidase) for total quantification, while phase II conjugates are analyzed directly via LC-MS/MS. Hydrolysis increases sensitivity by 30–50%, but batch variability must be controlled .

Advanced Research Questions

Q. How can researchers resolve discrepancies between immunoassay screening and mass spectrometry results?

Cross-reactivity variations (e.g., 80% for 4-OH vs 100% for 5-OH) necessitate LC-HRMS confirmation. Validate using metabolite ratios, hydrolysis optimization, and orthogonal methods (GC-MS + LC-MS/MS) to address antibody specificity vs MS fragmentation differences .

Q. What challenges exist in quantifying isomeric metabolites (4-OH vs 5-OH), and how are they addressed?

Challenges include chromatographic separation (e.g., pentafluorophenyl columns), differentiation via energy-resolved MS/MS, and use of synthetic standards. MRM transitions (e.g., m/z 121 vs 135) combined with ion mobility spectrometry improve resolution .

Q. How can sample preparation for hair analysis be optimized?

Protocols involve dual-stage decontamination (methanol + dichloromethane), enzymatic digestion (proteinase K), mixed-mode SPE, and BSTFA derivatization. Recovery rates (>70%) and ion suppression must be validated .

Q. What computational approaches predict UR-144 metabolite structures without reference standards?

Use in silico methods: molecular docking with CYP450 isoforms, DFT-based MS/MS simulations, and metabolic pathway prediction software (e.g., Meteor Nexus). Validate via isotope labeling and fragmentation libraries .

Q. How should experimental designs address structure-activity relationships for UR-144 analogs?

Combine in vitro hepatocyte studies (with CYP450 inhibitors), radioligand binding assays, molecular dynamics simulations, and PK/PD modeling. Resolve contradictions between in vitro and in vivo data via pharmacological correlation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.